molecular formula C15H24 B1202536 4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Cat. No.: B1202536
M. Wt: 204.35 g/mol
InChI Key: YONHOSLUBQJXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene is a sesquiterpene compound that belongs to the eremophilane family. It is characterized by its unique structure, which includes a bicyclic framework. This compound is found in various plants and is known for its distinctive aroma and potential biological activities.

Scientific Research Applications

4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in treating various diseases.

    Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the production of natural insect repellents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acid catalysts or metal complexes can promote the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be used to produce the compound in large quantities. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of this compound from simple carbon sources.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products:

    Oxidation: Formation of ketones, alcohols, and carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors in biological systems, modulating their activity. The exact pathways and targets can vary depending on the specific biological context. In some cases, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

    Eremophiladien-8-one: Another sesquiterpene with a similar structure but different functional groups.

    Eremophilane: The parent compound of the eremophilane family, which includes various derivatives.

    Furoeremophilane: A related compound with a furan ring in its structure.

Uniqueness: 4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene is unique due to its specific bicyclic structure and the presence of double bonds at positions 9 and 11. This structural feature distinguishes it from other eremophilane derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3

InChI Key

YONHOSLUBQJXPR-UHFFFAOYSA-N

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Synonyms

6-isopropenyl-4,4a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
IDON cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Reactant of Route 2
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Reactant of Route 3
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Reactant of Route 4
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Reactant of Route 5
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Reactant of Route 6
Reactant of Route 6
4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

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